molecular formula C20H28O4 B155925 Clavirolide A CAS No. 132750-47-1

Clavirolide A

Cat. No. B155925
M. Wt: 332.4 g/mol
InChI Key: JVYXSCVDLGVIRM-NOYREHSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavirolide A is a natural product that belongs to the macrolide family of compounds. It is isolated from the fermentation broth of Streptomyces sp. Clavirolide A has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.

Mechanism Of Action

Clavirolide A exerts its biological activity by binding to the 50S ribosomal subunit and inhibiting protein synthesis. This leads to the inhibition of cell growth and proliferation, making it a potential anticancer agent.

Biochemical And Physiological Effects

Clavirolide A has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent. Clavirolide A has also been found to possess antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

Clavirolide A is a potent compound that exhibits a broad range of biological activities. However, it is a relatively complex molecule, which makes its synthesis challenging. Additionally, its biological activity is highly dependent on its stereochemistry, which can make the synthesis process even more complex.

Future Directions

The unique chemical structure and mechanism of action of Clavirolide A make it a promising compound for further research. Future studies could focus on optimizing its synthesis process and evaluating its potential therapeutic applications in various disease models. Additionally, the development of Clavirolide A analogs could lead to the discovery of more potent and selective compounds with improved biological activity.

Scientific Research Applications

Clavirolide A has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. Clavirolide A has also been found to inhibit the activity of protein tyrosine phosphatase 1B, which makes it a potential therapeutic agent for the treatment of type 2 diabetes.

properties

CAS RN

132750-47-1

Product Name

Clavirolide A

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,3S,7E,10S,17R)-17-hydroxy-3,7,10,14-tetramethyl-16-oxatricyclo[8.6.1.013,17]heptadeca-7,13-diene-5,15-dione

InChI

InChI=1S/C20H28O4/c1-12-5-7-19(4)8-6-16-14(3)18(22)24-17(20(16,19)23)11-13(2)10-15(21)9-12/h5,13,17,23H,6-11H2,1-4H3/b12-5+/t13-,17-,19-,20-/m1/s1

InChI Key

JVYXSCVDLGVIRM-NOYREHSQSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@]3(C(=C(C(=O)O2)C)CC[C@]3(C/C=C(/CC(=O)C1)\C)C)O

SMILES

CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O

Canonical SMILES

CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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